molecular formula C8H17NO2S B1317022 (R)-2-Amino-3-(tert-pentylthio)propanoic acid CAS No. 312746-71-7

(R)-2-Amino-3-(tert-pentylthio)propanoic acid

Cat. No.: B1317022
CAS No.: 312746-71-7
M. Wt: 191.29 g/mol
InChI Key: RZKQYQDZHWKJKY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-3-(tert-pentylthio)propanoic acid is an organic compound that features an amino group, a carboxylic acid group, and a tert-pentylthio substituent on the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(tert-pentylthio)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as ®-2-Amino-3-bromopropanoic acid.

    Substitution Reaction: The bromine atom is substituted with a tert-pentylthio group using a nucleophilic substitution reaction. This can be achieved by reacting the precursor with tert-pentylthiol in the presence of a base such as sodium hydroxide.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-3-(tert-pentylthio)propanoic acid.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: ®-2-Amino-3-(tert-pentylthio)propanoic acid can undergo oxidation reactions, where the sulfur atom in the tert-pentylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can also be reduced, particularly at the carboxylic acid group, to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various acylated or alkylated derivatives.

Chemistry:

    Synthesis of Derivatives:

Biology:

    Enzyme Inhibition Studies: It is used in studies to understand enzyme-substrate interactions and inhibition mechanisms.

Medicine:

    Drug Development: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Specialty Chemicals: It is used in the production of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(tert-pentylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-pentylthio group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The amino and carboxylic acid groups also play crucial roles in the compound’s activity by participating in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

    ®-2-Amino-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a tert-pentylthio group.

    ®-2-Amino-3-(ethylthio)propanoic acid: Contains an ethylthio group.

    ®-2-Amino-3-(isopropylthio)propanoic acid: Features an isopropylthio group.

Uniqueness: ®-2-Amino-3-(tert-pentylthio)propanoic acid is unique due to the presence of the bulky tert-pentylthio group, which can significantly influence its chemical reactivity and biological activity compared to its smaller alkylthio analogs. This structural uniqueness can lead to distinct properties and applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(2R)-2-amino-3-(2-methylbutan-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-4-8(2,3)12-5-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKQYQDZHWKJKY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572994
Record name S-(2-Methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312746-71-7
Record name S-(2-Methylbutan-2-yl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.